molecular formula C15H22BClO4 B13993757 2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13993757
M. Wt: 312.6 g/mol
InChI Key: PGVOWYAQJBXLEM-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Protodeboronation: The compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Protodeboronation: Catalysts such as copper or nickel complexes are used, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: The corresponding aryl or alkyl derivatives.

    Oxidation: Phenol derivatives.

Scientific Research Applications

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Chloro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of the chloro and methoxyethoxy groups enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C15H22BClO4

Molecular Weight

312.6 g/mol

IUPAC Name

2-[2-chloro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO4/c1-14(2)15(3,4)21-16(20-14)12-10-11(6-7-13(12)17)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3

InChI Key

PGVOWYAQJBXLEM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCOC)Cl

Origin of Product

United States

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